![molecular formula C17H18ClNO2 B13132238 2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol CAS No. 6583-86-4](/img/structure/B13132238.png)
2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((7-Chloro-9H-fluoren-2-yl)azanediyl)diethanol is a chemical compound that belongs to the class of fluorenes Fluorenes are polycyclic aromatic hydrocarbons that have significant applications in various fields, including pharmaceuticals, materials science, and organic electronics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((7-Chloro-9H-fluoren-2-yl)azanediyl)diethanol typically involves the reaction of 7-chloro-9H-fluorene with diethanolamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is heated to a temperature of around 110-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-((7-Chloro-9H-fluoren-2-yl)azanediyl)diethanol can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((7-Chloro-9H-fluoren-2-yl)azanediyl)diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-((7-Chloro-9H-fluoren-2-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2,2’-((7-Chloro-9H-fluoren-2-yl)azanediyl)diethanol involves its interaction with specific molecular targets and pathways. The chloro and diethanol functional groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dichloro-9H-fluorene: A related compound with similar structural features but lacking the diethanol functional groups.
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone: Another similar compound with different functional groups and reactivity.
Uniqueness
2,2’-((7-Chloro-9H-fluoren-2-yl)azanediyl)diethanol is unique due to the presence of both chloro and diethanol functional groups, which enhance its reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
6583-86-4 |
|---|---|
Molekularformel |
C17H18ClNO2 |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
2-[(7-chloro-9H-fluoren-2-yl)-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C17H18ClNO2/c18-14-1-3-16-12(10-14)9-13-11-15(2-4-17(13)16)19(5-7-20)6-8-21/h1-4,10-11,20-21H,5-9H2 |
InChI-Schlüssel |
VEANBNLSBJNFHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)N(CCO)CCO)C3=C1C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


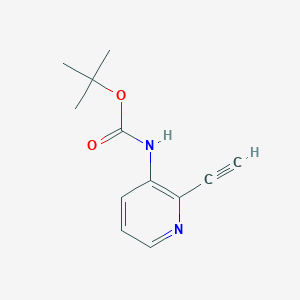
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)
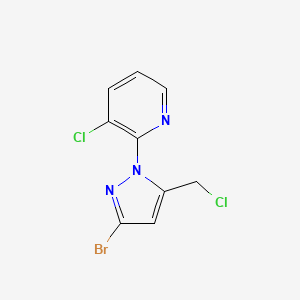
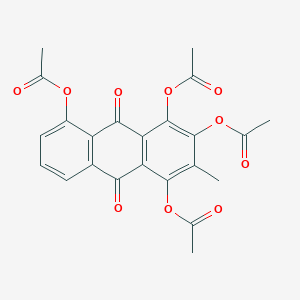


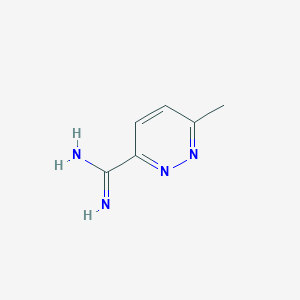
![1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13132200.png)
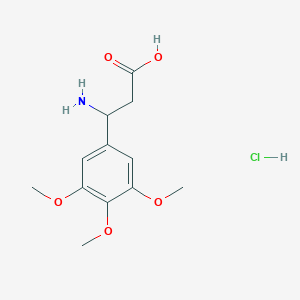
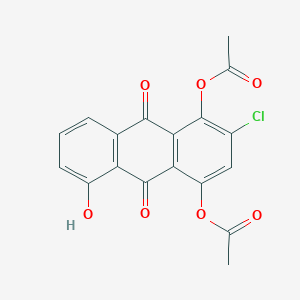

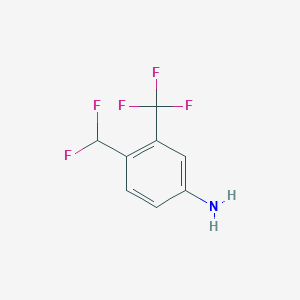
![11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole](/img/structure/B13132225.png)
![[3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]-](/img/structure/B13132232.png)
